molecular formula C15H15NO4 B2937307 Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate CAS No. 1428352-60-6

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2937307
CAS No.: 1428352-60-6
M. Wt: 273.288
InChI Key: RAADHYHMROVZFA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.288 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by the reaction with 2-(furan-3-yl)ethyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 4-aminobenzoate
  • 2-(furan-3-yl)ethyl isocyanate
  • Furan-2,3-dione derivatives

Uniqueness

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, furan ring, and carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[2-(furan-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15(18)13-4-2-12(3-5-13)14(17)16-8-6-11-7-9-20-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAADHYHMROVZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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